Scientific Field: Nanomaterials
Summary of Application: The emulsifying ability of Sodium deoxycholate was improved by dynamic interaction with nanometric layered particles, layered double hydroxide (LDH) .
Methods of Application: Sodium deoxycholate was added to decarbonated water under continuous stirring for 30 min for dissolution at room temperature, under N2 flow .
Results: The Sodium deoxycholate-LDH hybrid successfully prevented the molecular aggregation of Sodium deoxycholate at an acidic pH and imbalanced water-to-oil ratio .
Scientific Field: Materials Science
Summary of Application: Sodium deoxycholate-based poly(ester ether)urethane ionomers were investigated for their molecular dynamics .
Methods of Application: Broad-band dielectric spectroscopy technique was used to investigate the molecular dynamics .
Results: Poly(ethylene oxide)-rich soft segment promotes stronger ionic interactions and solvation capacity of ions and higher ionic conductivity in these polyurethane ionomers .
Scientific Field: Biochemistry
Summary of Application: Sodium deoxycholate is frequently used as a component of cell lysis buffers .
Methods of Application: It is typically added to a buffer solution and used to lyse cells to release their contents .
Results: Effective cell lysis, enabling the study of intracellular components .
Summary of Application: Sodium deoxycholate plays a pivotal role in solubilizing proteins, particularly those embedded in membranes .
Methods of Application: It is used in the extraction, purification, and subsequent analysis of proteins .
Results: Enables the study of membrane proteins that would otherwise be difficult to analyze due to their hydrophobic nature .
Scientific Field: Pharmacology
Summary of Application: Sodium deoxycholate-stabilized nano-vesicular gel was exploited for ameliorating the antipsychotic efficiency of Sulpiride .
Methods of Application: A response surface methodology (RSM), using a 3 3 Box–Behnken design (BBD) in particular, was employed to develop and optimize drug-loaded bilosomal vesicles .
Results: The bilosomal gel loaded with Sulpiride exhibited a three-fold increase in the rate at which Sulpiride transferred through the skin, in comparison to oral-free Sulpiride .
Scientific Field: Oncology
Summary of Application: Sodium deoxycholate hydrogel and Generation 4.5 Poly (amidoamine) Dendrimer were used for co-delivery of Doxorubicin and Resveratrol to improve cancer treatment efficacy .
Methods of Application: Doxorubicin and Resveratrol were co-loaded using an injectable in situ formed sodium deoxycholate hydrogel at the pH of the tumor extracellular microenvironment .
Results: The relative bioavailability of the drug-loaded gel was almost four times as high as that of the plain drug suspension and approximately two times as high as that of the drug gel .
Sodium deoxycholate is an ionic detergent and a bile salt derived from deoxycholic acid, which is synthesized in the liver from cholesterol. Its chemical formula is C₁₈H₃₅NaO₄S, and it has a molecular weight of approximately 414.6 g/mol. Sodium deoxycholate is characterized by its amphipathic nature, possessing both hydrophilic and hydrophobic properties, which makes it effective in solubilizing membrane proteins and disrupting lipid bilayers. It is commonly used in laboratory settings for various biochemical applications, including protein extraction and purification .
Sodium deoxycholate exhibits significant biological activity, particularly in its role as a detergent in cell lysis and protein solubilization. It disrupts protein interactions and facilitates the release of cellular components, including nucleic acids. The compound also influences the membrane integrity of cells, which can lead to the release of intracellular materials . Its pKa value is approximately 6.2, indicating that it forms an insoluble gel at physiological pH levels (around 7.2), which can impact its effectiveness in various applications .
Sodium deoxycholate can be synthesized through several methods:
Sodium deoxycholate has a wide range of applications:
Studies on sodium deoxycholate interactions have revealed its ability to form micelles that encapsulate hydrophobic compounds, enhancing their solubility in aqueous environments. The interaction of sodium deoxycholate with other molecules can affect their stability and bioavailability. For instance, research has shown that micelles formed with oxidized products of sodium deoxycholate exhibit enhanced binding affinity towards chiral molecules compared to the parent compound .
Sodium deoxycholate shares similarities with other bile salts and ionic detergents. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Properties |
---|---|---|
Sodium cholate | Contains three hydroxyl groups | More effective at lower concentrations than sodium deoxycholate |
Sodium taurocholate | Contains a taurine group | Higher solubility in water; used primarily for emulsifying fats |
Sodium glycocholate | Contains a glycine group | Less potent than sodium deoxycholate in disrupting protein interactions |
Sodium chenodeoxycholate | Similar structure but different stereochemistry | Exhibits different biological activities compared to sodium deoxycholate |
Sodium deoxycholate's unique properties lie in its specific structure, which allows for effective protein solubilization while maintaining a balance between hydrophilic and hydrophobic characteristics . This versatility makes it particularly valuable in both research and industrial applications.
Sodium deoxycholate exhibits exceptional water solubility, making it highly suitable for aqueous applications. The compound demonstrates 330 grams per liter solubility in water at 15°C [1] [2] [3], maintaining similar solubility characteristics at room temperature [4]. In practical applications, sodium deoxycholate readily dissolves to form clear solutions at concentrations up to 50 milligrams per milliliter, producing colorless to light yellow solutions [5] [6] [7].
The solubility behavior extends beyond aqueous systems. In organic solvents, sodium deoxycholate shows moderate solubility with approximately 15 milligrams per milliliter in ethanol, 10 milligrams per milliliter in dimethyl sulfoxide, and 5 milligrams per milliliter in dimethyl formamide [8]. For biological applications, the compound maintains solubility of approximately 1 milligram per milliliter in phosphate buffered saline at pH 7.2 [8].
The high aqueous solubility stems from the ionic nature of the sodium carboxylate group combined with the hydroxyl groups at positions 3α and 12α of the steroid backbone [9] [10]. This amphiphilic character contributes to the compound's unique solubility profile, where both hydrophilic and hydrophobic interactions influence dissolution behavior.
Solvent | Solubility | Temperature | Notes |
---|---|---|---|
Water | 330 g/L | 15°C | Excellent solubility [1] [2] [3] |
Water | 50 mg/mL | 20°C | Clear solution formation [5] [6] |
Ethanol | ~15 mg/mL | Room temp | Organic solvent compatibility [8] |
DMSO | ~10 mg/mL | Room temp | Moderate organic solubility [8] |
PBS (pH 7.2) | ~1 mg/mL | Room temp | Biological buffer system [8] |
The partition coefficient of sodium deoxycholate reflects its unique amphiphilic nature as a bile salt. The logarithmic partition coefficient (LogP) value of 5.35 at 22°C and pH 5.7 [2] [3] indicates significant hydrophobic character despite the ionic sodium carboxylate group. This seemingly paradoxical behavior results from the rigid steroid backbone structure that presents distinct hydrophobic and hydrophilic faces [10] [11].
Sodium deoxycholate functions as a facial amphiphile, where the β-face of the steroid ring system provides hydrophobic character while the α-face, bearing hydroxyl groups at positions 3 and 12, contributes hydrophilic properties [11] [12]. This structural arrangement differs markedly from conventional surfactants with distinct head-tail architecture.
The hydrophilic-lipophilic balance (HLB) value of 16 [5] [7] [13] places sodium deoxycholate in the category of hydrophilic surfactants, consistent with its excellent water solubility and micellar behavior. The apparent partition coefficient increases significantly upon complex formation, as demonstrated in insulin-sodium deoxycholate complexes where hydrophobic ion pairing enhances lipophilicity [14] [15].
Parameter | Value | Conditions | Significance |
---|---|---|---|
LogP | 5.35 | 22°C, pH 5.7 | Moderate hydrophobicity [2] [3] |
HLB | 16 | Standard conditions | Hydrophilic surfactant character [5] [7] |
Facial amphiphile | β-face hydrophobic | Steroid structure | Unique molecular architecture [11] |
Complex formation | Enhanced partition | Ion pairing | Increased lipophilicity [14] [15] |
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional groups of sodium deoxycholate. The broad absorption band between 3408-3164 cm⁻¹ corresponds to O-H bond stretching [16], indicating hydrogen bonding interactions between hydroxyl groups and water molecules.
Characteristic methyl group vibrations appear at 1375 cm⁻¹ [9], while methylene stretching modes occur at 2940 cm⁻¹ (asymmetric) and 2861 cm⁻¹ (symmetric) [9]. The carboxylate functional group exhibits distinctive absorption patterns with asymmetric stretching at 1550 cm⁻¹ and symmetric stretching at 1400 cm⁻¹ [9], confirming the ionic nature of the carboxyl group in the sodium salt form.
Additional functional group identification includes C-C-O stretching vibrations at 1050 cm⁻¹ [9], providing structural confirmation of the steroid backbone connectivity. Ultraviolet-visible spectroscopy demonstrates absorption maxima at 260 nanometers (A ≤ 0.10) and 280 nanometers (A ≤ 0.08) [17], useful for quantitative analysis applications.
Mass spectrometry provides definitive molecular identification with the molecular ion peak at 391.289886 m/z (M-H) [18], corresponding to the deprotonated molecular ion. Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation through both proton and carbon-13 analyses [19] [18].
Spectroscopic Method | Wavelength/Frequency | Assignment | Reference |
---|---|---|---|
FTIR | 3408-3164 cm⁻¹ | O-H stretching | [16] |
FTIR | 1550 cm⁻¹ | COO⁻ asymmetric stretch | [9] |
FTIR | 1375 cm⁻¹ | CH₃ vibrations | [9] |
UV-Vis | 260 nm | UV absorption maximum | [17] |
MS | 391.289886 m/z | Molecular ion (M-H) | [18] |
Sodium deoxycholate demonstrates excellent thermal stability under normal storage and handling conditions. The compound exhibits a melting point range of 357-365°C [1] [2] [20] [21], indicating substantial thermal stability that permits processing at moderate temperatures without decomposition concerns.
Storage stability studies confirm that sodium deoxycholate remains stable when stored at room temperature (15-25°C) [1] [22] under appropriate conditions. The compound shows less than 5% loss on drying at 105°C [6], indicating minimal moisture content and good stability during routine handling.
Temperature-dependent behavior studies reveal interesting phase transition phenomena. Gel-sol transitions occur in the temperature range of 30-40°C depending on pH and concentration [23] [24] [25]. These transitions involve thermodynamic changes characterized by specific transition temperatures, volumes, and enthalpies that vary with solution conditions [23].
Differential scanning calorimetry and densitometry measurements provide quantitative characterization of thermal transitions [23] [25]. The gel-sol transition represents a change from a nanotubular gel phase to a sponge liquid phase, with transition parameters strongly dependent on pH and surfactant concentration [24] [25].
Thermal Property | Value | Conditions | Significance |
---|---|---|---|
Melting Point | 357-365°C | Atmospheric pressure | High thermal stability [1] [2] [20] |
Storage Temperature | 15-25°C | Dry conditions | Room temperature stable [1] [22] |
Loss on Drying | <5% | 105°C | Low moisture content [6] |
Gel-Sol Transition | 30-40°C | pH dependent | Phase behavior [23] [24] [25] |
Sodium deoxycholate exhibits complex crystalline behavior with multiple polymorphic forms depending on hydration state and crystallization conditions. The compound exists primarily in two distinct forms: the anhydrous form (CAS 302-95-4) and the monohydrate form (CAS 145224-92-6) [1] [26] [19].
The anhydrous form presents the standard molecular formula C₂₄H₃₉NaO₄ with a molecular weight of 414.55 g/mol [1] [2] [6]. The monohydrate form incorporates one water molecule per formula unit, yielding C₂₄H₄₁NaO₅ with a molecular weight of 432.58 g/mol [26] [27]. Water content in the hydrated form typically ranges from 2.13-6.12%, corresponding to 0.5-1.5 water molecules per molecule [26].
X-ray diffraction studies reveal that sodium deoxycholate forms nonstoichiometric hydrates [28], where the water content varies with environmental conditions. The crystalline structure shows similarities to the parent deoxycholic acid, maintaining the characteristic steroid backbone arrangement [29] [28].
Under specific conditions, sodium deoxycholate forms unique supramolecular structures. Fiber formation occurs near the gelation point, characterized by 8/1 helical arrangements where trimers organize in helical structures [30] [11]. Small-angle X-ray scattering data confirms these arrangements in both solution and solid-state forms.
Intermolecular interactions play crucial roles in crystal packing. Hydrogen bonding networks involving O-H groups and carboxylate functionalities stabilize the crystal lattice [9] [31] [30]. The rigid steroid backbone constrains molecular packing, leading to characteristic layered arrangements [9] [30].
Structural Feature | Description | Details | Reference |
---|---|---|---|
Polymorphs | Anhydrous and hydrate | CAS 302-95-4 vs 145224-92-6 | [1] [26] [19] |
Hydration | Nonstoichiometric | 2.13-6.12% water content | [26] [28] |
Crystal Packing | Layered arrangement | Steroid backbone constraints | [9] [30] |
Fiber Structure | 8/1 helix | Trimers in helical structure | [30] [11] |
Interactions | Hydrogen bonding | O-H and carboxylate groups | [9] [31] [30] |
The behavior of sodium deoxycholate exhibits pronounced pH dependence, affecting aggregation state, solubility, and structural properties. Understanding these pH effects proves essential for applications requiring specific solution conditions.
At low pH values below 3.2, protonation of the carboxylate group occurs, converting the ionic sodium salt to the neutral carboxylic acid form [9] [32] [33]. This protonation dramatically alters solubility characteristics and aggregation behavior. The formation of carboxylic acid groups (-COOH) reduces electrostatic repulsion between molecules, promoting different aggregation patterns.
In the pH range of 6.8-7.0, gel formation becomes prominent [23] [34] [24] [25]. The compound forms nanotubular gel phases with viscoelastic properties that depend critically on temperature and concentration. This gel-sol transition represents a sharp phase boundary where small changes in pH can dramatically alter the physical state of the system [31] [30] [11].
At physiological pH values (7.5-9.0), sodium deoxycholate exists predominantly in micellar form [1] [22] [11] [35]. The critical micelle concentration of 2-6 millimolar occurs consistently in this pH range, with small primary micelles forming initially. The aggregation numbers remain relatively small (3-12) compared to conventional surfactants.
Higher pH values (9.0-9.5) promote enhanced aggregation with increased aggregation numbers [11] [35]. The compound maintains stability and solubility across this range, reaching maximum ionic character and solubility at pH values above 9.5 [1] [22].
Protein interaction studies demonstrate contrasting effects at different pH values. At pH 3.2, sodium deoxycholate can restore structural integrity to acid-denatured proteins, while at physiological pH, it typically causes protein denaturation and conformational changes [33].
pH Range | Aggregation State | Key Characteristics | Applications |
---|---|---|---|
<3.2 | Protonated monomers | Carboxylic acid form | Reduced aggregation [9] [32] |
6.8-7.0 | Gel formation | Nanotubular phase | Viscoelastic materials [23] [34] [24] |
7.5-9.0 | Micellar solution | CMC = 2-6 mM | Standard biological use [1] [22] [11] |
>9.5 | Enhanced micelles | Maximum solubility | Alkaline applications [1] [22] |
Irritant